molecular formula C19H17N3O2S B10887626 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N,N-diphenylacetamide

2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N,N-diphenylacetamide

Cat. No.: B10887626
M. Wt: 351.4 g/mol
InChI Key: CQHDZGYCAAHFDG-UHFFFAOYSA-N
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Description

2-[(4-METHYL-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~,N~1~-DIPHENYLACETAMIDE is a complex organic compound with a unique structure that includes a pyrimidine ring, a sulfanyl group, and a diphenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-METHYL-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~,N~1~-DIPHENYLACETAMIDE typically involves the alkylation of 6-methyl-2-thiouracil with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in aqueous ethanol at room temperature . The resulting ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate is then reacted with aliphatic amines to form the corresponding acetamides .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(4-METHYL-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~,N~1~-DIPHENYLACETAMIDE undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(4-METHYL-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~,N~1~-DIPHENYLACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-METHYL-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~,N~1~-DIPHENYLACETAMIDE involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. Additionally, the pyrimidine ring can interact with nucleic acids, affecting their stability and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-METHYL-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~,N~1~-DIPHENYLACETAMIDE is unique due to its combination of a pyrimidine ring, a sulfanyl group, and a diphenylacetamide moiety. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.

Properties

Molecular Formula

C19H17N3O2S

Molecular Weight

351.4 g/mol

IUPAC Name

2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N,N-diphenylacetamide

InChI

InChI=1S/C19H17N3O2S/c1-14-12-17(23)21-19(20-14)25-13-18(24)22(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-12H,13H2,1H3,(H,20,21,23)

InChI Key

CQHDZGYCAAHFDG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC(=N1)SCC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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